Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate
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Overview
Description
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable isoindoline derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is not well-defined. it is believed to interact with biological molecules through its Boc-protected amine group, which can be deprotected under acidic conditions to reveal a reactive amine. This amine can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- N-(tert-Butoxycarbonyl)-L-alanine methyl ester
- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid
Uniqueness
Methyl 7-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-oxoisoindoline-5-carboxylate is unique due to its specific structure, which includes an isoindoline core and a Boc-protected amine. This combination of features makes it particularly useful in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
Molecular Formula |
C17H22N2O5 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 7-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxo-1,2-dihydroisoindole-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19(4)9-11-6-10(15(21)23-5)7-12-13(11)8-18-14(12)20/h6-7H,8-9H2,1-5H3,(H,18,20) |
InChI Key |
GZWJJFSWBBOZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C2CNC(=O)C2=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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